2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
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Description
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid , commonly known as diclofenac , belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is widely used for its anti-inflammatory, analgesic, and antipyretic effects. Diclofenac is employed in both human and veterinary medicine to alleviate pain and reduce inflammation .
Synthesis Analysis
Diclofenac was designed rationally based on the structures of phenylbutazone, mefenamic acid, and indomethacin. The addition of two chlorine groups in the ortho position of the phenyl ring enhances its potency. It is often administered in combination with misoprostol to prevent NSAID-induced gastric ulcers .
Molecular Structure Analysis
The molecular formula of diclofenac is C₁₄H₁₁Cl₂NO₂ , with a molecular weight of approximately 296.15 g/mol . Its chemical structure consists of a phenylacetic acid backbone with two chlorine substituents on the phenyl ring. The 3D structure can be visualized using software tools .
Chemical Reactions Analysis
Diclofenac undergoes various metabolic and co-metabolic transformations. For instance, Enterobacter hormaechei D15, isolated from activated sludge, metabolizes diclofenac. One of the detected metabolites is 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one , formed through dehydration and lactam formation reactions .
Physical and Chemical Properties Analysis
Mechanism of Action
Diclofenac inhibits both cyclooxygenase (COX)-1 and COX-2 enzymes, which are responsible for producing prostaglandins (PGs). PGs play a crucial role in inflammation and pain signaling. By blocking these enzymes, diclofenac reduces inflammation and provides pain relief. It is commonly used for acute and chronic pain management .
Properties
IUPAC Name |
2-[7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O5/c1-10-12-6-7-17(26-9-14-15(21)4-3-5-16(14)22)11(2)19(12)27-20(25)13(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQLJFAKQDWLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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